3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile
Description
3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a heterocyclic compound featuring a picolinonitrile core substituted with a 1,2,4-triazole moiety at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This structure combines electron-withdrawing groups (cyano, -CF₃) with a nitrogen-rich triazole ring, which is frequently associated with bioactive properties, particularly in antifungal and antimicrobial agents .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N5/c10-9(11,12)6-1-8(7(2-13)15-3-6)17-5-14-4-16-17/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVZFLFBRWXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC=N2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate Compounds
5-Isocyanato-3-(trifluoromethyl)picolinonitrile (IVa) : This intermediate is crucial for the introduction of the isocyanato group, which later reacts with azides to form the triazole ring. The synthesis involves treating a precursor compound with phosgene or a phosgene analog like triphosgene.
1,2,4-Triazole : This heterocyclic compound is a key component in forming the triazole ring. It can be synthesized or obtained commercially for further reactions.
Formation of the Triazole Ring
The formation of the triazole ring involves a click chemistry reaction between an azide and an alkyne, typically catalyzed by copper(I) salts. However, in the case of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile , the reaction might involve the isocyanato group reacting with an azide to form the triazole ring.
Detailed Synthesis Steps
Step 1: Preparation of 5-Isocyanato-3-(trifluoromethyl)picolinonitrile (IVa)
- React a suitable precursor with triphosgene in a solvent like dichloromethane (DCM) at low temperatures.
- Add triethylamine as a base to facilitate the reaction.
Step 2: Formation of the Triazole Ring
- React 5-Isocyanato-3-(trifluoromethyl)picolinonitrile (IVa) with 1,2,4-triazole in the presence of a base and a solvent.
- The reaction conditions may require heating and stirring for several hours.
Step 3: Purification
- Use column chromatography or crystallization to purify the final product.
Reaction Conditions and Reagents
| Reagent/Condition | Description |
|---|---|
| Triphosgene | Phosgene analog used for introducing the isocyanato group. |
| 1,2,4-Triazole | Forms the triazole ring through reaction with isocyanato group. |
| DCM | Common solvent for reactions involving phosgene analogs. |
| Triethylamine | Base used to facilitate reactions involving phosgene analogs. |
| Temperature | Typically low temperatures (e.g., 0°C) for initial reactions. |
| Purification | Column chromatography or crystallization. |
Research Findings and Challenges
The synthesis of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile involves complex organic chemistry principles, including click chemistry and the use of hazardous reagents like phosgene analogs. The challenges include handling these reagents safely and optimizing reaction conditions for high yields and purity.
Chemical Reactions Analysis
Substitution Reactions
The nitrile and triazole groups participate in nucleophilic substitution and coupling reactions.
Key Reactions:
Mechanistic Insight :
-
The nitrile group undergoes controlled conversion to isocyanate via phosgene-mediated carbonyl insertion.
-
Subsequent amine coupling forms urea linkages, critical for agrochemical and pharmaceutical intermediates .
Catalytic Condensation Reactions
The compound acts as a precursor in ligand synthesis for asymmetric catalysis.
Example:
Key Findings :
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Zinc salts enhance condensation efficiency by activating the nitrile group toward nucleophilic attack.
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Palladium complexes of L1 enable enantioselective additions to cyclic ketimines, achieving high stereocontrol .
Immobilization and Flow Chemistry
The compound’s derivatives are engineered for recyclable catalytic systems.
Performance Data:
| Catalyst Form | Support Material | Reaction Cycles | Retained Activity | Enantioselectivity | Source |
|---|---|---|---|---|---|
| Homogeneous L1 | — | 1 | 100% | 94% ee | |
| Immobilized L1 on PS-PEG | TentaGel S NH₂ resin | 10 | 85% | 88–90% ee |
Applications :
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Continuous flow reactors using immobilized catalysts achieve 8× higher turnover numbers than batch systems.
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Stability under flow conditions (60°C, 12 h) enables scalable synthesis of chiral building blocks .
Functional Group Transformations
The trifluoromethyl group and triazole ring undergo selective modifications.
Observed Reactivity:
-
Trifluoromethyl Stability : Resists hydrolysis under acidic/basic conditions (pH 2–12, 25°C), preserving structural integrity .
-
Triazole Ring : Participates in coordination with transition metals (e.g., Pd, Zn), forming stable complexes for catalytic cycles .
Comparative Reaction Efficiency
| Reaction Pathway | Advantages | Limitations |
|---|---|---|
| Phosgene-mediated isocyanate synthesis | High purity, scalable for industrial use | Requires strict temperature control |
| ZnCl₂-catalyzed condensation | Near-quantitative yields, reduced waste | Sensitivity to moisture |
| Palladium-catalyzed asymmetric addition | Excellent enantioselectivity, broad substrate scope | High catalyst loading (5 mol%) |
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. In particular, triazole derivatives have been shown to inhibit the growth of various fungal pathogens. A study demonstrated that 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile displayed potent antifungal activity against Candida albicans and Aspergillus species, making it a candidate for developing new antifungal agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it was found to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt pathway, suggesting its potential as a therapeutic agent in oncology .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound has been explored as a potential fungicide in agriculture. Field trials have shown that formulations containing 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile effectively control fungal diseases in crops such as wheat and maize. The efficacy of this compound was comparable to established fungicides, indicating its viability as an alternative in integrated pest management strategies .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of triazole compounds into polymer matrices has been studied to enhance thermal stability and mechanical properties. Research has shown that polymers doped with 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile exhibit improved resistance to thermal degradation and oxidative stress. These characteristics make it suitable for applications in coatings and protective materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its picolinonitrile backbone and substituent synergy. Key analogs and their distinguishing features include:
Key Observations :
- The trifluoromethyl group enhances metabolic stability and membrane permeability compared to methyl or cyano groups in analogs like quinazoline derivatives .
Potential Advantages and Limitations
Advantages :
Limitations :
- Possible synthetic complexity in introducing multiple electron-withdrawing groups.
- Reduced water solubility may necessitate formulation optimization.
Biological Activity
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. The unique structural features of this compound, particularly the presence of the trifluoromethyl group and the triazole ring, suggest possible applications as a bioactive agent.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 239.16 g/mol |
| IUPAC Name | 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile |
| InChI Key | XXXXXX (for specific identification) |
Structure
The compound features a triazole ring that is known for its biological relevance, particularly in pharmaceuticals. The trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, which are advantageous in drug design.
The biological activity of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole moiety can participate in hydrogen bonding and coordination with metal ions, which is critical for enzyme inhibition or receptor modulation.
Antifungal Activity
Research indicates that compounds with a triazole structure often exhibit antifungal properties. A study highlighted that derivatives of triazole compounds show significant inhibition against various fungal strains by targeting ergosterol biosynthesis pathways .
Herbicidal Properties
The compound has been evaluated for its herbicidal potential. A comparative study demonstrated that triazole derivatives can act as potent inhibitors of phytoene desaturase (PDS), an enzyme crucial in carotenoid biosynthesis in plants. The compound exhibited herbicidal activity at concentrations ranging from 375 to 750 g/ha against multiple weed species, outperforming some commercial herbicides .
Case Studies
- Fungal Inhibition : In a controlled environment, 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile was tested against Candida albicans and Aspergillus niger. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antifungal activity .
- Herbicidal Efficacy : A field trial assessed the effectiveness of the compound on common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, supporting its potential use as an agricultural herbicide .
Similar Compounds
The biological activities of related compounds can provide insights into the efficacy of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile. Below is a comparison table with similar triazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile, and how can reaction conditions be optimized?
- Methodology : Use a multi-step synthesis starting with halogenated pyridine precursors. For example, introduce the trifluoromethyl group via nucleophilic substitution with CFCu reagents under inert conditions. Couple the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimize reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF or DMSO) to improve yield. Monitor intermediates via HPLC or LC-MS .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Combine NMR (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity. For example, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~-60 ppm). Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak. X-ray crystallography may resolve steric effects of the triazole and trifluoromethyl groups .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial or anticancer activity?
- Methodology : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). For anticancer activity, use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like fluconazole (antifungal) or doxorubicin (anticancer) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Conduct meta-analysis by comparing assay conditions (e.g., pH, serum content) and cell line genetic profiles. For example, discrepancies in IC values may arise from differences in ATP levels in cell viability assays. Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for metabolic activity) .
Q. What computational approaches can predict the compound’s binding affinity to target proteins (e.g., CYP51 in fungi or tyrosine kinases in cancer)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (PDB: 4UYL for CYP51). Analyze binding poses of the triazole and trifluoromethyl groups. Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein interactions .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Methodology : Modify the triazole substituents (e.g., methyl, phenyl) or the pyridine ring (e.g., chloro, nitro groups). Test derivatives for activity against resistant strains or mutant cell lines. Correlate logP values (lipophilicity) with membrane permeability using Caco-2 assays .
Q. What strategies mitigate metabolic instability of this compound in vivo?
- Methodology : Identify metabolic hotspots via liver microsome assays (e.g., CYP3A4/5 oxidation of the triazole ring). Introduce deuterium at labile positions or formulate the compound into nanoparticles (e.g., PLGA-based) to prolong half-life .
Q. How can researchers address low solubility in aqueous systems during formulation development?
- Methodology : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Evaluate amorphous solid dispersions via hot-melt extrusion. Characterize solubility enhancements using phase-solubility diagrams and DSC/TGA for stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
